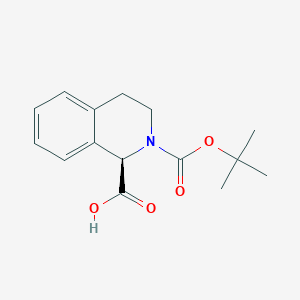

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

説明

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound of significant interest in organic chemistry. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a protective group used in organic synthesis to protect amines from unwanted reactions.

特性

IUPAC Name |

(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-10-6-4-5-7-11(10)12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTRFKAFNRHBCH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649643 | |

| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151004-96-5 | |

| Record name | (1R)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Oxazole-Mediated Alkylation

Oxazole derivatives (e.g., 3c–j) are synthesized via HCl gas treatment of aldehydes (18c–g) with diacetyl monoxime, followed by POCl₃-mediated cyclization. Subsequent LiAlH₄ reduction and methanesulfonylation yield electrophilic alkylating agents (2a–c), which react with tetrahydroisoquinoline intermediates at the 7-position.

Stereoselective Acylation

Acylation of deprotected amines employs (E)-3-(2-furyl)acrylic acid activated via acid chloride or EDC·HCl. For example, treatment of 12a–p with (E)-3-(2-furyl)acrylic acid in CH₂Cl₂/Et₃N affords 2-acyl-tetrahydroisoquinoline derivatives with >95% enantiomeric excess.

Table 2: Acylation Reagents and Outcomes

| Acylating Agent | Activator | Solvent | Yield (%) |

|---|---|---|---|

| (E)-3-(2-Furyl)acrylic acid | (COCl)₂, DMF | CH₂Cl₂ | 88 |

| 8A (Carboxylic acid) | EDC·HCl | THF/MeOH | 76 |

Cyclization Techniques for Ring Formation

Pomeranz–Fritsch–Bobbitt Cyclization

Aminoacetaldehyde acetals undergo Petasis three-component reaction with boronic acids and carbonyl derivatives, followed by HCl-mediated cyclization to yield tetrahydroisoquinoline-1-carboxylic acids. This method achieves 70–80% yields while preserving stereochemical integrity.

Double Cyclization for Tetracyclic Derivatives

Strained tetracyclic systems (e.g., 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids) form via sequential Petasis reaction and I₂/PPh₃-mediated cyclization, enabling access to complex architectures in 65% isolated yield.

Industrial-Scale Synthesis Adaptations

Flow Microreactor Systems

Continuous flow processes enhance Boc protection efficiency by minimizing side reactions. A representative protocol uses di-tert-butyl pyrocarbonate in Et₃N with a residence time of 5 minutes, achieving 98% conversion at 25°C.

化学反応の分析

Types of Reactions

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline ring or the Boc group.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine or other positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but typically involve standard organic solvents and temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected amines or modified tetrahydroisoquinoline rings.

科学的研究の応用

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

Medicine: It is involved in the development of new drugs, particularly those targeting neurological disorders and cancer.

作用機序

The mechanism of action of ®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid depends on its specific application. In general, the Boc group serves as a protective group, preventing unwanted reactions at the amine site during synthetic transformations. The tetrahydroisoquinoline core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

類似化合物との比較

Similar Compounds

(S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: The enantiomer of the compound , with similar chemical properties but different biological activity.

N-Boc-protected amino acids: Compounds with a Boc-protected amine group, commonly used in peptide synthesis.

Tetrahydroisoquinoline derivatives: A broad class of compounds with diverse biological activities and applications in drug development.

Uniqueness

®-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc group and the tetrahydroisoquinoline core. This combination of features makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry research.

生物活性

(R)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS No. 115962-35-1) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₅H₁₉N₁O₄

- Molecular Weight : 277.32 g/mol

- Purity : Typically >98% (HPLC)

- Storage : Sealed in a dry place at room temperature

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through its interaction with Bcl-2 family proteins. These proteins are crucial in regulating apoptosis in cancer cells. A study demonstrated that derivatives of THIQ could inhibit Bcl-2 proteins with a binding affinity of against Bcl-2 and Mcl-1 proteins while showing minimal affinity for Bcl-X_L .

Induction of Apoptosis

The compound has been shown to induce apoptosis in Jurkat T cells by activating caspase-3 in a dose-dependent manner. This suggests that it may serve as a potential lead compound for developing new anticancer therapies targeting apoptosis pathways .

Structure-Activity Relationships (SAR)

The biological activity of THIQ derivatives is highly dependent on their structural features. The presence of the tert-butoxycarbonyl group enhances lipophilicity and stability, which may contribute to the improved binding affinity observed in various biological assays. Studies have identified specific modifications to the THIQ scaffold that significantly affect its pharmacological profile .

| Structural Feature | Impact on Activity |

|---|---|

| Tert-butoxycarbonyl group | Increases lipophilicity and stability |

| Substituents on the nitrogen | Alters binding affinity to target proteins |

| Positioning of carboxylic acid | Influences solubility and bioavailability |

Study 1: Antitumor Efficacy

In a study focused on various THIQ derivatives, one compound demonstrated potent anti-proliferative effects against several cancer cell lines. The study utilized MTT assays to quantify cell viability and found that compounds with modifications similar to this compound exhibited significant reductions in cell proliferation .

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective potential of THIQ analogs in models of neurodegenerative diseases. The results indicated that certain derivatives could inhibit neuroinflammation and promote neuronal survival under stress conditions . This positions this compound as a candidate for further research in neuropharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。